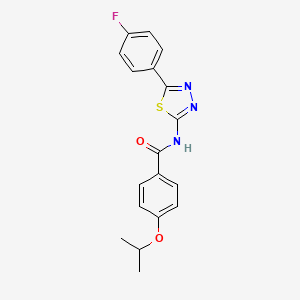

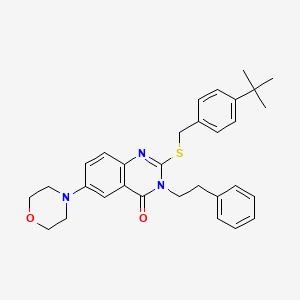

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The structure of synthesized compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, fluorinated compounds are known for their stability due to the strength of the C-F bond .科学的研究の応用

Spectroscopic Studies and Molecular Aggregation

The compound group containing 1,3,4-thiadiazole exhibits dual fluorescence effects, influenced by substituents and molecular aggregation, which are crucial for understanding the charge transfer processes within the molecules. This property makes these compounds ideal for use as fluorescence probes in various biological and molecular medicine contexts. The fluorescence effects are highly dependent on the structural composition and specific molecular aggregation, as evidenced by spectroscopic studies, UV–Vis spectra analysis, and fluorescence lifetime measurements. The dipole moment changes and [TD] DFT calculations further support the experimental findings, highlighting the importance of structural composition, especially of the first substituent by the thiadiazole ring, in determining the fluorescence properties (Budziak et al., 2019).

Dual Fluorescence and Biological Activity

A unique dual fluorescence effect, influenced by the substituent structure, molecular aggregation, and pH levels, has been observed in certain 1,3,4-thiadiazole derivatives. This phenomenon, particularly notable in butan-1-ol environments and with varying hydrogen ion concentrations, suggests a correlation between the structural modifications of the resorcylic substituent and the emergence of distinct fluorescence emission spectra. The position of the –OH group appears significant in facilitating charge transfer processes, contributing to the observed fluorescence effects. These findings, coupled with the biological studies indicating high pharmacological potential in analogues exhibiting dual fluorescence emission, position this group of fluorophores as effective probes for fluorescence applications or potential antimycotic pharmaceuticals (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Anticancer and Neuroprotective Properties

Studies have highlighted the anticancer potential of certain 1,3,4-thiadiazole-based compounds, demonstrating their efficacy in inhibiting the proliferation of various tumor cells, including those from the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The compounds have also shown a trophic effect in neuronal cell cultures and a lack of adverse effects on the viability of normal cells. Notably, their neuroprotective activities have been confirmed in cultures exposed to neurotoxic agents, emphasizing their therapeutic potential. Quantum-chemical calculations underscore the significance of tautomeric transitions and potential receptor interactions, further affirming the multifaceted applications of these compounds in cancer treatment and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

作用機序

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have been found to exhibit various biological activities, such as antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZUFRULWZGKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)

![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)

![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)

![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)